molecular formula C15H19NO4 B7792568 1-[2-(4-Methoxyphenyl)acetyl]piperidine-3-carboxylic acid

1-[2-(4-Methoxyphenyl)acetyl]piperidine-3-carboxylic acid

Cat. No.: B7792568
M. Wt: 277.31 g/mol
InChI Key: QUSSFRKSCKWWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Methoxyphenyl)acetyl]piperidine-3-carboxylic acid is a synthetic organic compound characterized by a piperidine ring substituted with a methoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methoxyphenyl)acetyl]piperidine-3-carboxylic acid typically involves the acylation of piperidine derivatives. One common method includes the reaction of 4-methoxyphenylacetic acid with piperidine-3-carboxylic acid under acidic conditions to form the desired product. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Methoxyphenyl)acetyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-(4-Methoxyphenyl)acetyl]piperidine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyphenyl)acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can mimic the structure of natural ligands, allowing the compound to bind to receptors or enzymes. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The piperidine ring provides structural stability and enhances the compound’s affinity for its targets .

Comparison with Similar Compounds

Uniqueness: 1-[2-(4-Methoxyphenyl)acetyl]piperidine-3-carboxylic acid is unique due to the specific positioning of the methoxy group, which influences its reactivity and binding affinity. This structural feature makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)acetyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-20-13-6-4-11(5-7-13)9-14(17)16-8-2-3-12(10-16)15(18)19/h4-7,12H,2-3,8-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSSFRKSCKWWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.